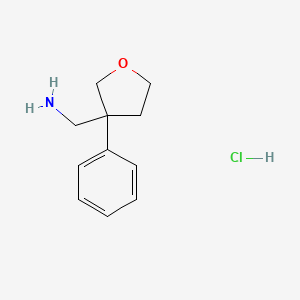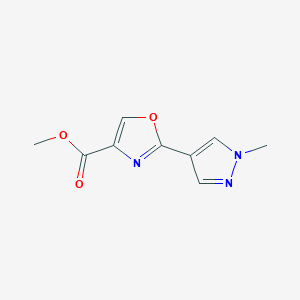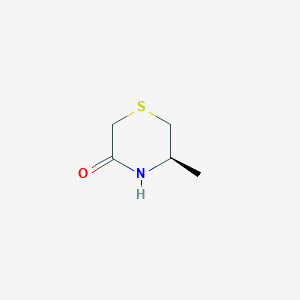![molecular formula C14H19ClF3N3O2S B2713970 N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide CAS No. 2085689-85-4](/img/structure/B2713970.png)
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide is a chemical compound characterized by its unique molecular structure. This compound has significant applications in various scientific fields, thanks to its distinct properties derived from its chemical composition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide involves multiple steps. Typically, the process starts with the synthesis of the piperidine ring followed by the introduction of the sulfonamide group. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized through continuous flow reactors which allow for precise control over reaction conditions, minimizing by-products and enhancing overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide undergoes various types of chemical reactions including:
Oxidation: : Typically using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Can be reduced to corresponding amines using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Potassium permanganate (KMnO4)
Reducing agents: : Lithium aluminium hydride (LiAlH4)
Substitution agents: : Sodium hydride (NaH) in presence of appropriate alkylating agents.
Major products formed from these reactions include derivatives of the original compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide is used extensively in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Inhibitors in enzyme studies due to its unique functional groups.
Medicine: : Potential therapeutic agent in drug discovery, particularly for targeting specific biological pathways.
Industry: : Used in the development of agrochemicals and performance materials due to its stability and reactivity.
Wirkmechanismus
The compound’s mechanism of action typically involves its interaction with specific molecular targets such as enzymes or receptors. It exerts effects through binding to these targets, inhibiting or modifying their activity. This interaction often involves pathways related to signal transduction or metabolic processes, depending on the application.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide stands out due to its unique combination of functional groups, providing a distinct set of chemical and biological properties. Similar compounds include:
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methane-sulfonamide
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]ethane-sulfonamide
These compounds share structural similarities but differ in their specific functional groups, which can affect their reactivity and applications.
Eigenschaften
IUPAC Name |
N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClF3N3O2S/c1-9(2)24(22,23)20-11-4-3-5-21(8-11)13-12(15)6-10(7-19-13)14(16,17)18/h6-7,9,11,20H,3-5,8H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCGMEIILKEYPJ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@H]1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2713890.png)
![4-amino-3-[(oxolan-2-yl)methyl]-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione](/img/structure/B2713891.png)
![2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2713894.png)
![5-({[4-(Furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2713898.png)
![2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2713899.png)
![N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2713900.png)
![2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B2713901.png)
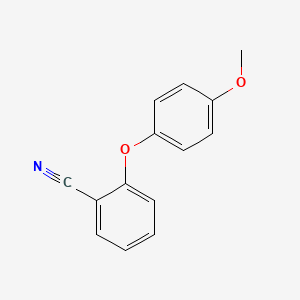
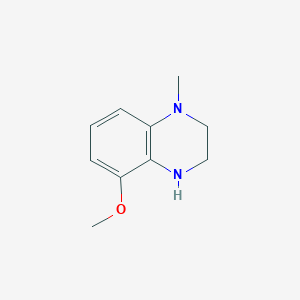
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide](/img/structure/B2713905.png)
